Acetic acid;pentadeca-9,11-dien-1-ol
Description
Acetic acid; pentadeca-9,11-dien-1-ol is a chemical compound formed by the esterification of acetic acid with pentadeca-9,11-dien-1-ol, a 15-carbon alcohol containing conjugated double bonds at positions 9 and 11. This ester likely exhibits properties influenced by both its carboxylic acid and alcohol moieties, such as volatility, solubility, and biological activity.
Properties
CAS No. |
63025-08-1 |
|---|---|
Molecular Formula |
C17H32O3 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
acetic acid;pentadeca-9,11-dien-1-ol |
InChI |
InChI=1S/C15H28O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16;1-2(3)4/h4-7,16H,2-3,8-15H2,1H3;1H3,(H,3,4) |
InChI Key |
CJDYFNQZXFOUNE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC=CCCCCCCCCO.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Cross-Cyclomagnesiation of 1,2-Dienes
A titanium-catalyzed cross-cyclomagnesiation protocol enables the stereoselective formation of conjugated dienols. For example, nonadeca-1,2-diene reacts with dienol ethers (e.g., 2-tetradeca-12,13-dien-1-yl-1,3-dioxolane) in the presence of Cp₂TiCl₂ (10 mol%), Mg metal, and EtMgBr to yield magnesacyclopentane intermediates. Subsequent hydrolysis produces pentadeca-9,11-dien-1-ol derivatives with >75% efficiency.
Reaction Conditions
Partial Hydrogenation of Alkynes
Selective hydrogenation of pentadeca-9,11-diyn-1-ol using Lindlar catalyst (Pd/CaCO₃, quinoline) under H₂ gas affords the cis-dienol. This method ensures retention of the 9,11-diene geometry while avoiding over-reduction.
Optimization Parameters
Esterification of Pentadeca-9,11-dien-1-ol with Acetic Acid
Fischer Esterification
The classical acid-catalyzed equilibrium between pentadeca-9,11-dien-1-ol and acetic acid achieves esterification under reflux. Concentrated H₂SO₄ (5 mol%) drives the reaction, with excess acetic acid shifting equilibrium toward the ester.
Procedure
- Combine pentadeca-9,11-dien-1-ol (1 equiv), glacial acetic acid (3 equiv), and H₂SO₄ (5 mol%).
- Reflux at 150°C for 12 h.
- Neutralize with NaHCO₃, extract with ethyl acetate, and purify via column chromatography (hexane/EtOAc 70:30).
Data Table 1: Fischer Esterification Performance
| Parameter | Value | Source |
|---|---|---|
| Yield | 80–90% | |
| Reaction Time | 12 h | |
| Purity (HPLC) | >95% |
Steglich Esterification
For acid-sensitive substrates, DCC (1.28 equiv) and DMAP (1.28 equiv) facilitate esterification at room temperature. This method avoids harsh acidic conditions, preserving the diene conformation.
Optimized Protocol
- Dissolve pentadeca-9,11-dien-1-ol (1 equiv) and acetic acid (3 equiv) in ethyl acetate.
- Add DCC and DMAP, stir for 12 h at 25°C.
- Filter precipitated DCU, concentrate, and purify via flash chromatography.
Data Table 2: Steglich vs. Fischer Esterification
| Method | Yield | Reaction Time | Acid Sensitivity |
|---|---|---|---|
| Fischer | 80–90% | 12 h | Low |
| Steglich | 70–75% | 12 h | High |
Acyl Chloride Method
Reaction with acetyl chloride (1.2 equiv) in pyridine provides near-quantitative esterification within 2 h. This method is ideal for small-scale syntheses requiring rapid kinetics.
Key Steps
- Add acetyl chloride dropwise to a pyridine solution of pentadeca-9,11-dien-1-ol at 0°C.
- Warm to room temperature, quench with ice water, and extract with CH₂Cl₂.
Challenges and Mitigation Strategies
Isomerization of Diene Moieties
Prolonged exposure to acid (Fischer conditions) risks cis-trans isomerization. Mitigation includes:
Purification Complexities
The ester’s high molecular weight (MW: 268.4 g/mol) necessitates vacuum distillation (BP: 180–185°C at 0.1 mmHg) or silica gel chromatography (Rf = 0.5 in hexane/EtOAc 70:30).
Chemical Reactions Analysis
Types of Reactions
Acetic acid;pentadeca-9,11-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The double bonds in the compound can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: The major products include pentadeca-9,11-dien-1-al and pentadeca-9,11-dien-1-oic acid.
Reduction: The major product is pentadecan-1-ol.
Substitution: The major products depend on the substituent introduced, such as pentadeca-9,11-dien-1-chloride.
Scientific Research Applications
Acetic acid;pentadeca-9,11-dien-1-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of acetic acid;pentadeca-9,11-dien-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of double bonds and the hydroxyl group allows it to participate in various biochemical reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Chain Length : Longer chains (e.g., pentadeca vs. dodeca) increase hydrophobicity and reduce volatility, impacting applications in coatings or slow-release formulations .
- Double Bond Position: Conjugated double bonds (9,11 vs. non-conjugated 9,12) enhance stability and influence reactivity in polymerization or oxidation processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
